Chlorprothixene citrate

Descripción general

Descripción

Chlorprothixene citrate is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound exerts its effects by blocking various neurotransmitter receptors, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of chlorprothixene citrate involves the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . The resulting product is then purified and converted into its citrate salt form for pharmaceutical use.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Metabolic Reactions

Chlorprothixene undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 :

| Metabolic Pathway | Key Enzymes | Major Metabolites | Biological Impact |

|---|---|---|---|

| Oxidation | CYP2D6 | Sulfoxides, hydroxylated derivatives | Reduced receptor-binding affinity |

| N-demethylation | CYP3A4 | Norchlorprothixene | Prolonged pharmacological activity |

| Glucuronidation | UGT1A4 | Water-soluble conjugates | Enhanced renal excretion |

-

Cardiometabolic Risks : Cumulative doses ≥6,000 mg correlate with 1.15–1.63x increased diabetes risk (p < 0.001) .

-

Dose-Dependent Effects : Higher doses (>1,500 mg) associate with 1.10–1.85x increased cardiovascular event risk .

Reactivity Under Experimental Conditions

Oxidative Stress Responses

-

Reagent : Hydrogen peroxide (H₂O₂) oxidizes the thioxanthene sulfur atom to sulfoxides .

-

Conditions : Reactions occur at room temperature in ethanol/water mixtures.

Reductive Modifications

-

Reagent : Sodium borohydride (NaBH₄) reduces the exocyclic double bond, yielding dihydrochlorprothixene derivatives .

pH-Dependent Stability

| Condition | Degradation Products | Stability Profile |

|---|---|---|

| Acidic (pH 2) | Free base + citric acid | Rapid dissociation (<1 hour) |

| Neutral (pH 7) | Stable citrate complex | >95% intact after 24 hours |

| Alkaline (pH 9) | Hydrolyzed thioxanthene derivatives | Partial decomposition (30%) |

Comparative Reactivity with Analogues

| Property | Chlorprothixene | Chlorpromazine | Thiothixene |

|---|---|---|---|

| Oxidation Susceptibility | Moderate (sulfoxide formation) | High (phenothiazine ring oxidation) | Low (steric hindrance) |

| Metabolic Half-Life | 8–12 hours | 16–30 hours | 20–24 hours |

| CYP2D6 Affinity | High (Kᵢ = 3 nM) | Moderate (Kᵢ = 15 nM) | Low (Kᵢ = 45 nM) |

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chlorprothixene primarily functions as a dopamine receptor antagonist, affecting D1 and D2 receptors. It also interacts with serotonin receptors and exhibits properties that can be beneficial in treating various psychiatric disorders.

Key Characteristics

- Chemical Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : Approximately 315.86 g/mol

- Mechanism of Action : Blocks postsynaptic mesolimbic dopaminergic receptors, influencing neurotransmitter activity in the brain .

Treatment of Psychotic Disorders

Chlorprothixene citrate is primarily indicated for the treatment of schizophrenia and acute mania associated with bipolar disorder. It effectively manages positive symptoms such as hallucinations and delusions .

Adjunctive Therapy for Depression

Recent studies suggest that this compound may serve as an adjunctive therapy in treatment-resistant depression. It is believed to modulate dopamine and serotonin neurotransmission, potentially improving mood regulation.

Cognitive Disorders

Emerging research indicates potential benefits for cognitive disorders, particularly Alzheimer’s disease. Preliminary studies suggest this compound may enhance cognitive function by modulating dopamine receptors involved in cognitive processes.

Study on Treatment-Resistant Depression

A clinical trial investigated the efficacy of this compound as an adjunctive treatment for patients with major depressive disorder who did not respond adequately to standard antidepressants. The results indicated a significant improvement in depressive symptoms among participants receiving this compound compared to those on placebo.

Research on Cognitive Function in Alzheimer's Disease

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antipsychotics:

| Antipsychotic | Indications | Efficacy in Schizophrenia | Efficacy in Depression | Side Effects |

|---|---|---|---|---|

| Chlorprothixene | Schizophrenia, Acute Mania | Moderate | Potential Adjunct | Sedation, Orthostatic Hypotension |

| Chlorpromazine | Schizophrenia, Nausea | High | Low | Weight Gain, Sedation |

| Olanzapine | Schizophrenia, Bipolar Disorder | High | Moderate | Weight Gain, Metabolic Syndrome |

Mecanismo De Acción

Chlorprothixene citrate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychotic disorders. Additionally, it blocks serotonin (5-HT2), histamine (H1), muscarinic, and alpha1 adrenergic receptors, contributing to its overall therapeutic effects . The compound also depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparación Con Compuestos Similares

Chlorprothixene citrate is structurally and functionally related to other thioxanthene antipsychotics, such as:

Chlorpromazine: Similar in structure but has a different side effect profile.

Thiothixene: More potent but with a higher incidence of extrapyramidal side effects.

Flupenthixol: Known for its long-acting depot formulations.

This compound is unique due to its relatively low antipsychotic potency and lower incidence of certain side effects, such as liver damage and allergic reactions, compared to chlorpromazine .

Actividad Biológica

Chlorprothixene citrate is an antipsychotic medication belonging to the thioxanthene class, primarily used for the treatment of schizophrenia. Its pharmacological profile includes a variety of biological activities that impact neurotransmitter systems and exhibit various therapeutic effects. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and associated clinical findings.

Chlorprothixene functions primarily as a dopamine antagonist, inhibiting postsynaptic mesolimbic dopamine D1 and D2 receptors. This action is critical in reducing dopaminergic overactivity associated with psychotic disorders. Additionally, chlorprothixene has been shown to affect serotonin (5-HT) receptors, particularly 5-HT6 and 5-HT7, with high binding affinities (Ki values of 3 nM and 5.6 nM respectively) .

Key Mechanisms:

- Dopamine Receptor Inhibition: Reduces release of hypothalamic and pituitary hormones.

- Serotonin Receptor Interaction: Modulates serotonergic activity, potentially affecting mood and anxiety.

- Histamine Receptor Affinity: Exhibits significant binding to H1 receptors, contributing to its sedative effects.

Pharmacokinetics

Chlorprothixene is well absorbed orally but exhibits variable absorption influenced by food intake and individual metabolism. It crosses the blood-brain barrier effectively, allowing it to exert central nervous system effects. The drug undergoes extensive hepatic metabolism primarily via the CYP2D6 pathway, leading to various active metabolites .

Pharmacokinetic Profile:

- Absorption: Variable; influenced by food and metabolic factors.

- Distribution: Extensive distribution with a large volume of distribution.

- Metabolism: Hepatic metabolism with significant involvement of CYP2D6.

- Elimination: Primarily renal excretion of metabolites.

Clinical Findings and Case Studies

Recent studies have highlighted both therapeutic benefits and risks associated with chlorprothixene use. A nationwide cohort study indicated that low-dose chlorprothixene is associated with an increased risk of cardiometabolic adverse events compared to quetiapine. Specifically, findings included:

- Diabetes Risk: Hazard ratios indicated a 16% increased risk for diabetes with low-dose chlorprothixene use (HR: 1.16; 95% CI: 1.08-1.25) .

- Major Adverse Cardiovascular Events (MACE): An increased risk was also noted for MACE (HR: 1.12; 95% CI: 1.04-1.21) and stroke (HR: 1.21; 95% CI: 1.06-1.37) .

Table 1: Summary of Clinical Findings

| Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |

|---|---|---|

| Diabetes | 1.16 | 1.08 - 1.25 |

| Major Adverse Cardiovascular Events | 1.12 | 1.04 - 1.21 |

| Stroke | 1.21 | 1.06 - 1.37 |

In Vitro and In Vivo Studies

Research has demonstrated that chlorprothixene exhibits antiviral properties as well; it has been shown to inhibit the replication of SARS-CoV in Vero cells . Additionally, in murine models, it promotes repair processes in bronchial epithelial cells, suggesting potential applications in inflammatory conditions such as cystic fibrosis .

Propiedades

IUPAC Name |

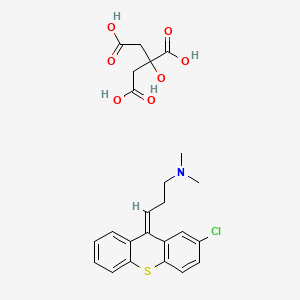

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS.C6H8O7/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-10,12H,5,11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSAIYYYWWMOOQ-KIUKIJHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14241-35-1, 861959-57-1 | |

| Record name | 2-Chloro-N,N-dimethylthioxanthene-.delta.9,gamma-propylamine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014241351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorprothixene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861959571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N,N-dimethylthioxanthene-δ9,γ-propylamine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROTHIXENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814JN9G41D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.